

Spectroscopic and Synthetic Profile of a-(4-Nitrophenyl)morpholine: A Technical Guide

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Compound of Interest

Compound Name: *4-(4-Nitrophenyl)morpholine*

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This technical guide provides a comprehensive overview of the spectroscopic properties (NMR, IR, UV-Vis) and synthetic methodologies for a-(4-Nitrophenyl)morpholine. This compound serves as a valuable building block in medicinal chemistry and materials science. This document is intended to be a resource for researchers actively engaged in the synthesis and characterization of novel chemical entities.

Spectroscopic Data

The following sections present the available spectroscopic data for a-(4-Nitrophenyl)morpholine. For clarity, quantitative data is summarized in tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise ^1H and ^{13}C NMR data for a-(4-Nitrophenyl)morpholine are not readily available in the reviewed literature. However, data for the structurally similar analogue, 4-(2-fluoro-4-nitrophenyl)morpholine, provides a close approximation for the expected chemical shifts and coupling constants. The primary difference will be the absence of fluorine-carbon coupling and slight shifts in the aromatic region for the non-fluorinated title compound.

Table 1: Approximate ^1H NMR Spectroscopic Data for a-(4-Nitrophenyl)morpholine (based on 4-(2-fluoro-4-nitrophenyl)morpholine in CDCl_3)[1]

| Chemical Shift (δ) ppm | Multiplicity | Protons | Inferred Assignment |
|------------------------------------|--------------|---------|--------------------------------|
| ~8.1-8.3 | d | 2H | Ar-H (ortho to NO_2) |
| ~6.8-7.0 | d | 2H | Ar-H (ortho to morpholine) |
| ~3.9 | t | 4H | $-\text{O}-\text{CH}_2-$ |
| ~3.4 | t | 4H | $-\text{N}-\text{CH}_2-$ |

Table 2: Approximate ^{13}C NMR Spectroscopic Data for a-(4-Nitrophenyl)morpholine (based on 4-(2-fluoro-4-nitrophenyl)morpholine in CDCl_3)[\[1\]](#)

| Chemical Shift (δ) ppm | Inferred Assignment |
|---------------------------------|---------------------------------|
| ~153-155 | Ar-C ($\text{C}-\text{NO}_2$) |
| ~145-147 | Ar-C ($\text{C}-\text{N}$) |
| ~125-127 | Ar-CH (ortho to NO_2) |
| ~113-115 | Ar-CH (ortho to morpholine) |
| ~66-68 | $-\text{O}-\text{CH}_2-$ |
| ~49-51 | $-\text{N}-\text{CH}_2-$ |

Infrared (IR) Spectroscopy

The IR spectrum of a-(4-Nitrophenyl)morpholine is characterized by the vibrational modes of the morpholine ring, the nitro group, and the aromatic system.

Table 3: Key IR Absorption Bands for a-(4-Nitrophenyl)morpholine

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-------------|--|
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1600-1585 | Strong | Aromatic C=C Stretch |
| ~1500-1400 | Strong | Aromatic C=C Stretch |
| ~1520 & ~1340 | Very Strong | Asymmetric & Symmetric NO ₂ Stretch |
| ~1115 | Strong | C-O-C Stretch |
| ~900-675 | Strong | C-H Out-of-plane Bend |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a-(4-Nitrophenyl)morpholine is dominated by the electronic transitions of the nitrophenyl chromophore.

Table 4: UV-Visible Absorption Data for a-(4-Nitrophenyl)morpholine

| Solvent | λ _{max} (nm) |
|---------|-----------------------|
| Dioxane | 375 |

Experimental Protocols

Detailed experimental procedures for the synthesis and spectroscopic characterization of a-(4-Nitrophenyl)morpholine are provided below.

Synthesis of a-(4-Nitrophenyl)morpholine

A common method for the synthesis of a-(4-Nitrophenyl)morpholine is through a nucleophilic aromatic substitution reaction. A representative procedure is as follows[2]:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoronitrobenzene (1 equivalent) in a suitable solvent such as acetonitrile.

- **Addition of Reagents:** Add morpholine (1 equivalent) and a base, such as triethylamine (1.2 equivalents), to the reaction mixture.
- **Reaction Conditions:** Heat the mixture to reflux (approximately 80-85 °C) and maintain for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- **Workup:** After completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

NMR Spectroscopy

The following is a general protocol for obtaining ^1H and ^{13}C NMR spectra of a-(4-Nitrophenyl)morpholine:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- **Instrumentation:** Acquire the spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
- ^1H NMR Acquisition: Obtain the proton spectrum using standard acquisition parameters. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ^{13}C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans may be required to achieve a good signal-to-noise ratio.

IR Spectroscopy

A typical procedure for obtaining an FT-IR spectrum of solid a-(4-Nitrophenyl)morpholine is as follows:

- Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm^{-1}).

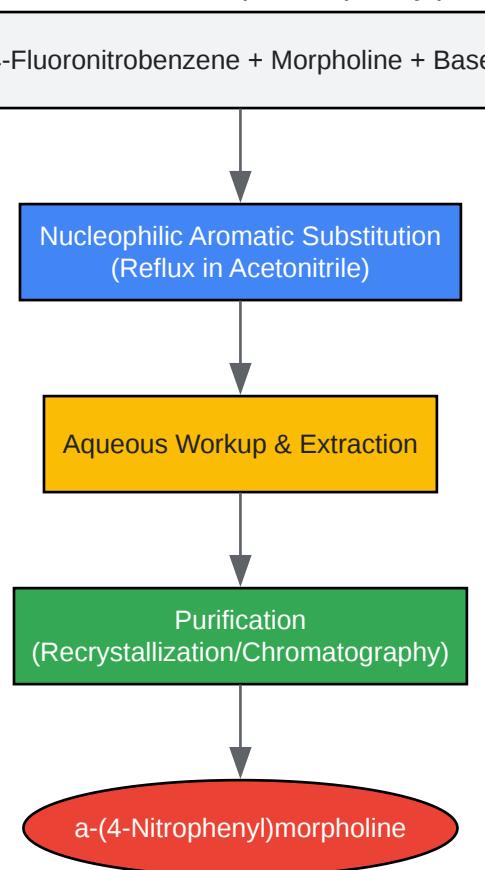
UV-Vis Spectroscopy

The following is a general protocol for obtaining a UV-Vis spectrum:

- Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dioxane, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_{max} .
- Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
- Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

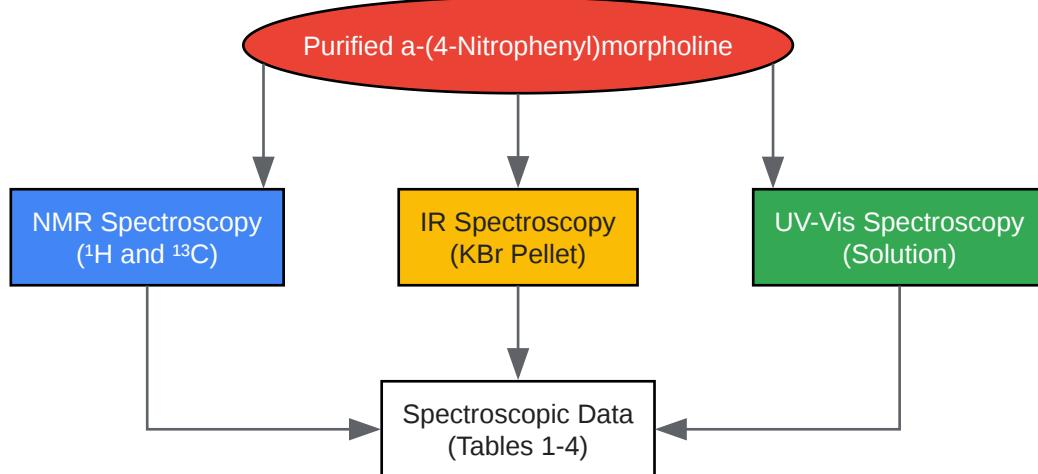
Visualizations

The following diagrams illustrate the synthesis and characterization workflow for a-(4-Nitrophenyl)morpholine.

Synthesis Workflow for α -(4-Nitrophenyl)morpholine[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the synthesis of α -(4-Nitrophenyl)morpholine.

Spectroscopic Characterization Workflow



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Caption: A diagram showing the workflow for the spectroscopic analysis of the synthesized compound.

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References

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]
- 2. mdpi.com [mdpi.com]
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